molecular formula C9H9NO2 B1640960 1-methyl-3-[(E)-2-nitroethenyl]benzene

1-methyl-3-[(E)-2-nitroethenyl]benzene

Cat. No.: B1640960
M. Wt: 163.17 g/mol
InChI Key: YYYVODQGPSIUNS-AATRIKPKSA-N
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Description

1-Methyl-3-[(E)-2-nitroethenyl]benzene is an aromatic compound characterized by a benzene ring substituted with a methyl group at position 1 and an (E)-configured 2-nitroethenyl group at position 3. The (E)-stereochemistry places the nitro group trans to the benzene ring, influencing its electronic properties and reactivity. This compound is of interest in organic synthesis due to the nitro group’s electron-withdrawing nature, which can direct electrophilic substitution reactions and participate in cycloadditions or polymerizations.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-methyl-3-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C9H9NO2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3/b6-5+

InChI Key

YYYVODQGPSIUNS-AATRIKPKSA-N

SMILES

CC1=CC(=CC=C1)C=C[N+](=O)[O-]

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C=C[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

1-Methyl-2-[(E)-2-nitroethenyl]benzene (CAS 34222-71-4)

  • Structure : The nitroethenyl group is at position 2 instead of 3.
  • Molecular Weight: 163.18 g/mol (C₉H₉NO₂).
  • Key Differences : The ortho-substitution may sterically hinder reactions compared to the meta-substituted analog. Steric effects could reduce reactivity in electrophilic substitutions or cycloadditions .

1-Methyl-4-[(E)-2-nitroethenyl]benzene

  • Structure : Nitroethenyl group at position 4.

Substituent Variants

2-Nitroethenylbenzene (CAS 5153-67-3)

  • Structure : Lacks a methyl group.
  • Molecular Weight: 149.15 g/mol (C₈H₇NO₂).
  • The nitro group’s electron-withdrawing effect is more pronounced without methyl’s electron-donating contribution .

1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (CAS 14064-58-5)

  • Structure : Methoxy group at position 1 and 4-nitrophenyl ethenyl at position 3.
  • Properties : XLogP3 = 4 (indicative of higher lipophilicity than the methyl analog). The methoxy group’s electron-donating nature may counteract the nitro group’s electron-withdrawing effects, altering reaction pathways .

Physicochemical and Reactivity Profiles

Electronic Effects

  • Nitro Group : Strong electron-withdrawing effect directs electrophilic attacks to specific ring positions. For 1-methyl-3-[(E)-2-nitroethenyl]benzene, meta-directing effects may dominate.
  • Methyl vs. Methoxy : Methyl is weakly electron-donating, while methoxy (as in CAS 14064-58-5) is strongly electron-donating. This difference impacts solubility and reactivity in polar solvents .

Stereochemical Considerations

  • The (E)-configuration ensures the nitro group is trans to the benzene ring, minimizing steric clashes.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Notable Properties
This compound Not Provided C₉H₉NO₂ ~163.18 1-Me, 3-(E)-NO₂-ethenyl N/A Meta-directing, moderate reactivity
1-Methyl-2-[(E)-2-nitroethenyl]benzene 34222-71-4 C₉H₉NO₂ 163.18 1-Me, 2-(E)-NO₂-ethenyl N/A Ortho-substitution, steric hindrance
2-Nitroethenylbenzene 5153-67-3 C₈H₇NO₂ 149.15 2-(E)-NO₂-ethenyl N/A High reactivity, no methyl group
1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene 14064-58-5 C₁₅H₁₃NO₃ 255.27 1-OMe, 3-(E)-4-NO₂Ph-ethenyl 4.0 High lipophilicity, conjugated system

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